3-(3,4-Dichlorophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-1-propene: is an organic compound characterized by the presence of a propene group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-1-propene typically involves the reaction of 3,4-dichlorophenyl derivatives with propene under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve continuous feeding reactions using 3,4-dichloroaniline and phosgene as raw materials . This method ensures a steady supply of the compound and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dichlorophenyl)-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or fully dechlorinated products.
Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dechlorinated or partially chlorinated products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(3,4-Dichlorophenyl)-1-propene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of chlorinated phenyl derivatives on biological systems.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-propene involves its interaction with specific molecular targets. For instance, similar compounds like 3-(3,4-dichlorophenyl)-1,1-dimethylurea inhibit photosynthesis by blocking the plastoquinone binding site of photosystem II . This interruption in the electron transport chain reduces the ability of plants to convert light energy into chemical energy.
Comparison with Similar Compounds
3,4-Dichlorophenol: A chlorinated derivative of phenol with similar chemical properties.
3,4-Dichlorophenylhydrazine: Used in various organic synthesis reactions.
Uniqueness: 3-(3,4-Dichlorophenyl)-1-propene is unique due to its propene group, which imparts distinct reactivity compared to other dichlorophenyl derivatives. This makes it valuable in specific synthetic applications where the propene functionality is required.
Properties
IUPAC Name |
1,2-dichloro-4-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMJXTWQAEDLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374216 |
Source
|
Record name | 3-(3,4-Dichlorophenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20849-86-9 |
Source
|
Record name | 3-(3,4-Dichlorophenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.